[4-(5-Nitrofuran-2-yl)quinolin-2-yl]methanol
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Overview
Description
[4-(5-Nitrofuran-2-yl)quinolin-2-yl]methanol is a chemical compound that belongs to the class of quinoline derivatives. It features a quinoline ring system substituted with a nitrofuran moiety and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Nitrofuran-2-yl)quinolin-2-yl]methanol typically involves the following steps:
Nitration of Furan:
Formation of Quinoline Derivative: The quinoline ring system is synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Coupling Reaction: The nitrofuran moiety is then coupled with the quinoline derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Palladium catalyst, toluene, copper catalyst, molybdenum catalyst, rhodium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: 5-nitrofurfural, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Antibacterial Agents: The compound has shown potential as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria.
Anticancer Agents: Research indicates that quinoline derivatives, including [4-(5-Nitrofuran-2-yl)quinolin-2-yl]methanol, exhibit anticancer properties by inhibiting cell proliferation.
Biology
Enzyme Inhibition: The compound can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death.
Medicine
Therapeutic Potential: Due to its antibacterial and anticancer properties, the compound is being explored for therapeutic applications in treating infections and cancer
Industry
Mechanism of Action
The mechanism of action of [4-(5-Nitrofuran-2-yl)quinolin-2-yl]methanol involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. This inhibition prevents DNA replication and transcription, leading to bacterial cell death . In cancer cells, the compound interferes with cell proliferation pathways, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: An antibacterial agent with a similar nitrofuran moiety.
Nifuroxazide: Another nitrofuran derivative used as an antibacterial agent.
Furazolidone: A nitrofuran compound with antibacterial properties.
Uniqueness
[4-(5-Nitrofuran-2-yl)quinolin-2-yl]methanol is unique due to its combination of a quinoline ring and a nitrofuran moiety, which imparts both antibacterial and anticancer properties. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
62308-36-5 |
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Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
[4-(5-nitrofuran-2-yl)quinolin-2-yl]methanol |
InChI |
InChI=1S/C14H10N2O4/c17-8-9-7-11(10-3-1-2-4-12(10)15-9)13-5-6-14(20-13)16(18)19/h1-7,17H,8H2 |
InChI Key |
KQEGGOXNWAQFCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CO)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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